N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of amides It features a pyridine ring substituted with chlorine at the 5-position and a butanamide chain linked to a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 5-chloropyridine, is reacted with a suitable reagent to introduce the butanamide chain.
Introduction of the Fluorophenoxy Group: The intermediate is then reacted with 4-fluorophenol under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chlorine atom on the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(4-chlorophenoxy)butanamide: Similar structure but with a chlorine atom instead of fluorine.
N-(5-chloropyridin-2-yl)-2-(4-methylphenoxy)butanamide: Similar structure but with a methyl group instead of fluorine.
N-(5-chloropyridin-2-yl)-2-(4-nitrophenoxy)butanamide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and interactions with molecular targets. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in drug design.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-(4-fluorophenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-2-13(21-12-6-4-11(17)5-7-12)15(20)19-14-8-3-10(16)9-18-14/h3-9,13H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQROKBKNOOVAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)OC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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